molecular formula C7H5IN2O B2478895 6-Iodobenzo[d]isoxazol-3-amine CAS No. 1260902-18-8

6-Iodobenzo[d]isoxazol-3-amine

Cat. No.: B2478895
CAS No.: 1260902-18-8
M. Wt: 260.034
InChI Key: DMBCXMCTHANKBN-UHFFFAOYSA-N
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Description

6-Iodobenzo[d]isoxazol-3-amine (CAS: 1260902-18-8) is a halogenated benzoisoxazole derivative characterized by an iodine substituent at the 6-position of the fused bicyclic aromatic system. Its molecular formula is C₇H₅IN₂O, with a molecular weight of 275.03 g/mol . The compound is synthesized via a one-pot reaction involving ortho-fluoronitrile and acetohydroxamic acid under basic conditions, followed by intramolecular cyclization to form the benzo[d]isoxazole core . The iodine substituent enhances electrophilic reactivity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . Commercially available at 95% purity, it is priced at $962/250mg .

Properties

IUPAC Name

6-iodo-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBCXMCTHANKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)ON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of isoxazoles, including this compound, often employs scalable methods such as the use of continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of eco-friendly solvents and catalysts is also a growing trend in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Iodobenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 6-Iodobenzo[d]isoxazol-3-amine largely depends on its application. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : The 6-iodo derivative exhibits distinct electronic effects compared to the 5-iodo isomer due to differences in resonance and inductive effects .
  • Bulkier Groups : The 6-phenyl analog (C₁₃H₁₁N₂O) has reduced polarity compared to halogenated derivatives, impacting solubility in aqueous media .
  • Electron-Withdrawing Groups : The 5-CF₃ substituent increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions .

Biological Activity

6-Iodobenzo[d]isoxazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7_7H5_5IN2_2O and a molecular weight of approximately 260.03 g/mol. The compound features an isoxazole ring fused to a benzene ring, with an iodine substituent at the 6-position relative to the amine group. This structural configuration contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its role as an acetylcholinesterase inhibitor . By binding to the active site of the enzyme acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's disease, where increased acetylcholine levels can improve cognitive function and memory retention.

1. Neurodegenerative Diseases

Research indicates that compounds like this compound may have potential in treating Alzheimer's disease due to their ability to inhibit acetylcholinesterase. Enhancing cholinergic signaling can alleviate symptoms associated with cognitive decline.

2. Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. Its structural similarity to other isoxazole derivatives, which have shown anticancer effects, supports this hypothesis.

3. Antimicrobial and Anti-inflammatory Properties

The compound has also been explored for its antimicrobial and anti-inflammatory activities. Isoxazole derivatives are known for their broad spectrum of biological activities, including potential use as analgesics and immunosuppressants .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
In Vitro Studies Compounds similar to this compound demonstrated significant inhibition of sphingomyelin synthase activity, which is crucial in chronic inflammation-related diseases .
Animal Models In vivo studies showed that related compounds could attenuate chronic inflammation in diabetic mice models after prolonged administration .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Benzo[d]isoxazol-3-amine C7_7H6_6N2_2OLacks iodine substituent; different reactivity and biological activity
5-Iodoisoxazole C7_7H6_6IN2_2OIodine at a different position; distinct chemical properties
4-Bromobenzo[d]isoxazol-3-amine C7_7H5_5BrN2_2OBromine substitution; comparative analysis needed for biological activity differences

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